Dihydro-5-mop
Description
Historical Perspectives and Discovery in Research
The scientific investigation of furocoumarins dates back centuries, driven by observations of the photosensitizing effects of certain plants. nih.gov The isolation and structural elucidation of psoralen (B192213), the parent compound of linear furocoumarins, marked a significant milestone. Research in the mid-20th century heavily focused on the photobiological activity of these compounds, particularly their ability to interact with DNA upon activation by ultraviolet A (UVA) radiation. nih.govedgccjournal.org
The discovery of naturally occurring methoxy (B1213986) derivatives, such as 5-methoxypsoralen (5-MOP, Bergapten) and 8-methoxypsoralen (8-MOP, Xanthotoxin), further propelled research. researchgate.net These compounds became central to the development of PUVA (Psoralen + UVA) therapy for skin disorders like psoriasis and vitiligo. sigmaaldrich.comnih.govrxlist.com The historical focus was primarily on the photoreactive properties of the unsaturated furan (B31954) and pyrone rings of these molecules.
Evolution of Research Interest in Dihydro-5-mop and Related Furocoumarin Derivatives
Over time, research interest has evolved from studying naturally occurring furocoumarins to synthesizing and evaluating their derivatives to modulate their biological activity. A key area of this evolution has been the modification of the core furocoumarin structure, including the saturation of double bonds, leading to dihydrogenated derivatives.
The rationale for developing dihydrogenated furocoumarins, such as dihydropsoralens and dihydroangelicins, stems from a desire to alter the molecule's photochemical and biological properties. lehigh.edu Since the photosensitizing effects and DNA cross-linking ability of psoralens are attributed to the double bonds in the furan and pyrone rings, researchers have hypothesized that selective hydrogenation could reduce or eliminate these effects. lehigh.edu This could potentially lead to compounds with different therapeutic applications or reduced side effects associated with PUVA therapy. lehigh.edu
Research has led to the development of novel synthetic routes for various dihydropsoralen derivatives. For instance, methods have been established for synthesizing compounds like 5'-halomethyl-4,8-dimethyl-4',5'-dihydropsoralens and 4'-halomethyl-4,8-dimethyl-4',5'-dihydropsoralens. lehigh.edu These synthetic efforts allow for systematic investigation into how structural modifications impact biological activity.
Scope and Significance of Current Academic Investigations on this compound
Current academic investigations into dihydrogenated furocoumarin derivatives are focused on exploring their potential as a distinct class of bioactive molecules, separate from their photoreactive parent compounds. The primary significance of this research lies in understanding how the saturation of the furan ring's double bond alters the interaction with biological targets.
One major focus is the development of psoralen derivatives that are incapable of forming DNA cross-links. lehigh.edu By saturating the furan ring, the resulting dihydropsoralens lose this capacity. Research is actively exploring whether these non-cross-linking derivatives retain other biological activities, potentially mediated through different mechanisms, such as interaction with cell surface receptors. lehigh.edu Studies on specific dihydropsoralen derivatives have shown biological activity in keratinocyte cell lines, suggesting that a biological event may be occurring at the cell surface. lehigh.edu
The scope of this research is to create a structure-activity relationship profile for this class of compounds. By synthesizing and testing various derivatives with different substitutions, researchers aim to identify compounds with novel therapeutic potential, possibly as anti-inflammatory or anti-proliferative agents, without the phototoxicity of their parent furocoumarins. nih.govfrontiersin.orgnih.gov
Detailed Research Findings on Dihydrofurocoumarin Derivatives
The following table summarizes key findings from academic research on dihydrogenated furocoumarin derivatives.
| Derivative Class | Research Focus | Key Findings |
| Dihydropsoralens | Development of non-DNA cross-linking agents. | Lacks the reactive double bond in the furan ring, thus incapable of forming DNA cross-links. lehigh.edu |
| Halogenated Dihydropsoralens | Bioactivity in skin cell lines. | Showed biological activity with IC50 values in the 0.5–10 µM range in PAM 212 keratinocyte cell lines. lehigh.edu |
| Quaternary Pyridinium Dihydropsoralens | Cell surface interactions. | Designed to be more water-soluble to minimize cell membrane penetration. High biological activity (IC50 from 1–300 µM) suggests a mechanism at the cell surface. lehigh.edu |
| Dihydroangelicins | Structure-activity relationship studies. | Generally showed a greater reduction in biological activity compared to corresponding dihydropsoralen derivatives. lehigh.edu |
Structure
2D Structure
3D Structure
Properties
CAS No. |
29050-61-1 |
|---|---|
Molecular Formula |
C12H10O4 |
Molecular Weight |
218.20 g/mol |
IUPAC Name |
4-methoxy-5,6-dihydrofuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C12H10O4/c1-14-12-7-2-3-11(13)16-10(7)6-9-8(12)4-5-15-9/h4-6H,2-3H2,1H3 |
InChI Key |
LILDZPWSRRMDTQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C=COC2=CC3=C1CCC(=O)O3 |
Origin of Product |
United States |
Advanced Synthetic Strategies for Dihydro 5 Mop and Its Analogues
Stereoselective and Regioselective Synthetic Routes for Dihydro-5-mop
Achieving stereochemical and regiochemical control is a significant challenge in the synthesis of this compound. The molecule contains chiral centers and a specific arrangement of substituents, necessitating precise synthetic methodologies.
Methodologies for Stereoisomer Control
The control of stereoisomers in the synthesis of dihydrofurocoumarins is critical as different stereoisomers can exhibit distinct biological activities. While specific methods for the asymmetric synthesis of this compound are not extensively documented in publicly available literature, general principles of stereoselective synthesis can be applied.
One approach involves the use of chiral starting materials. For instance, the synthesis can commence from a chiral precursor that already contains the desired stereochemistry, which is then carried through the synthetic sequence. Another strategy is the use of chiral auxiliaries, which are temporarily attached to the molecule to direct the stereochemical outcome of a reaction and are subsequently removed.
Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of heterocyclic compounds. Chiral organocatalysts, such as proline and its derivatives, can be employed to catalyze key bond-forming reactions in an enantioselective manner, thereby establishing the desired stereocenters in the dihydrofuran ring of the coumarin (B35378) scaffold.
Furthermore, enzymatic reactions offer a high degree of stereoselectivity. Enzymes such as ketoreductases can be used for the stereoselective reduction of a carbonyl group, a key step in the formation of a chiral center. While not specifically reported for this compound, this approach has been successfully applied to the synthesis of other chiral heterocyclic compounds.
Directed Hydrogenation Techniques and Selectivity
Directed hydrogenation is a powerful technique to achieve both regioselectivity and stereoselectivity in the reduction of double bonds. This method relies on the presence of a directing group within the substrate that coordinates to a homogeneous hydrogenation catalyst, guiding the delivery of hydrogen to a specific face of the double bond.
For the synthesis of this compound, the selective hydrogenation of the furan (B31954) ring double bond in 5-methoxypsoralen (5-MOP) is the key transformation. The carbonyl group and the methoxy (B1213986) group on the psoralen (B192213) scaffold can potentially act as directing groups. Catalysts such as Crabtree's catalyst ([Ir(cod)(PCy3)(py)]PF6) are well-known for their ability to perform directed hydrogenations. The iridium center of the catalyst can coordinate to a Lewis basic functional group, such as the ether oxygen or the pyrone carbonyl oxygen of 5-MOP, leading to the delivery of hydrogen to the proximal double bond of the furan ring.
The selectivity of the hydrogenation can be influenced by several factors, including the choice of catalyst, solvent, and reaction conditions. For instance, the use of a cationic iridium catalyst with a non-coordinating counterion can enhance the directing effect of a functional group. The substrate's conformation also plays a crucial role in determining the stereochemical outcome of the hydrogenation.
Synthesis of Furocoumarin and Dihydrofurocoumarin Scaffolds
The construction of the fundamental furocoumarin and dihydrofurocoumarin ring systems is a prerequisite for the synthesis of this compound and its analogues. Various synthetic methodologies have been developed for this purpose.
Chemical Transformations Leading to Dihydrogenated Analogues
Dihydrofurocoumarins can be synthesized through several chemical transformations. One common approach involves the intramolecular cyclization of a suitably functionalized coumarin precursor. For example, a 7-hydroxycoumarin can be alkylated with an appropriate reagent to introduce a side chain that can subsequently undergo cyclization to form the dihydrofuran ring.
Another strategy is the partial reduction of a pre-formed furocoumarin. Catalytic hydrogenation of the furan ring double bond of a psoralen derivative using heterogeneous catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) can yield the corresponding dihydrofurocoumarin. The regioselectivity of this reduction can sometimes be challenging, as the pyrone ring double bond can also be susceptible to hydrogenation.
Transformations of dihydrofurocoumarinones are also a viable route to dihydrogenated analogues. These intermediates can undergo various reactions, such as reduction of the ketone functionality followed by dehydration, to afford the desired dihydrofurocoumarin scaffold.
Seven new 3,4-dihydro-furanocoumarin derivatives have been isolated from Angelica dahurica. Their structures suggest a biosynthetic pathway involving the reduction of the double bond between C-3 and C-4, followed by the oxidation of C-4 to a hydroxyl group. nih.gov
Multicomponent Reaction Approaches
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like furocoumarins and dihydrofurocoumarins in a single step from three or more starting materials.
One notable example is the imidazole-catalyzed green multicomponent approach for the synthesis of functionalized trans-2,3-dihydrofuro[3,2-c]coumarins. This reaction utilizes 4-hydroxycoumarin, an aldehyde, and a 2-bromoacetophenone (B140003) derivative in water as a solvent, providing a sustainable and efficient method for constructing the dihydrofurocoumarin scaffold.
Another MCR strategy for the synthesis of furocoumarin derivatives involves the reaction of 4-hydroxycoumarin, an aldehyde, and an isocyanide. This reaction proceeds through a formal [4+1] cycloaddition to construct the furan ring fused to the coumarin core.
These MCR approaches are highly valuable as they allow for the rapid generation of a library of furocoumarin and dihydrofurocoumarin derivatives by simply varying the starting components, which is beneficial for structure-activity relationship studies.
Preparation of this compound Derivatives and Precursors
The synthesis of derivatives and precursors of this compound is essential for exploring its chemical space and for developing optimized synthetic routes.
The synthesis of psoralen derivatives often starts from simple coumarin precursors. For instance, the Pechmann reaction, which involves the condensation of a phenol (B47542) with a β-ketoester, is a classic method for constructing the coumarin core. For 5-MOP, a precursor such as 2,4-dihydroxy-6-methoxybenzaldehyde (B11814494) could be a suitable starting material.
Once the coumarin scaffold is in place, the furan ring can be constructed through various methods. One common strategy is the Perkin-Oglialoro reaction, which involves the reaction of a hydroxycoumarin with maleic anhydride (B1165640) in the presence of a base.
The synthesis of substituted psoralens can be achieved by using appropriately substituted starting materials or by functionalizing the psoralen core. For example, halogenation of the psoralen ring can provide a handle for further functionalization through cross-coupling reactions. The introduction of various substituents at different positions of the this compound scaffold allows for the fine-tuning of its properties.
Dihydrofurocoumarinones serve as useful intermediates for the preparation of substituted and condensed furocoumarins. For example, 4-methyldihydrofuro[2,3-h]coumarin-9-one can undergo halogenation, and the resulting 8-halo derivative is reactive towards nucleophilic substitution, allowing for the introduction of various functional groups at this position. semanticscholar.org
Strategies for Functional Group Introduction and Modification
The introduction and modification of functional groups on the dihydrofurocoumarin skeleton are pivotal for creating diverse analogues. A key class of intermediates in the synthesis of related angular furocoumarins (angelicins) are dihydrofurocoumarinones. These intermediates are highly versatile and allow for substitution at various positions through reactions such as coupling with arenediazonium salts and the Vilsmeier-Haack reaction. nih.govarkat-usa.org
Transformations involving dihydrofurocoumarinone intermediates provide a viable pathway to functionalized derivatives. nih.gov For instance, coupling reactions of these intermediates with arenediazonium salts can introduce substituted arylazo groups onto the coumarin core. arkat-usa.org Depending on the reaction conditions (solvent and pH), substitution can be directed to different positions on the aromatic ring. nih.gov This approach offers a route to amino derivatives after the subsequent reduction of the azo-coupled product. nih.gov
Another significant strategy is the Fries rearrangement of acyloxycoumarins, which serves as a key step in preparing acylhydroxycoumarins, valuable precursors for building the furan or dihydrofuran ring. nih.govresearchgate.net This rearrangement can be applied to introduce acyl groups, which can then be elaborated into the desired heterocyclic system.
Synthesis of Methylated and Substituted this compound Analogues
The synthesis of substituted dihydrofurocoumarin analogues often relies on versatile intermediates that can undergo various chemical transformations. Dihydrofurocoumarin-9-ones, for example, serve as useful precursors for creating substituted angelicin (B190584) analogues, and similar principles can be conceptualized for the linear psoralen framework of this compound. arkat-usa.org
One notable method for introducing a substituent is the Vilsmeier-Haack reaction, which can be used to synthesize formyl-derivatives of dihydrofurocoumarins. arkat-usa.org Another powerful technique is the azocoupling reaction. When dihydrofuro[2,3-h]coumarin-9-ones react with aryldiazonium salts in the presence of a strong base like sodium hydroxide, substitution occurs regioselectively to yield arylazo derivatives. arkat-usa.org The basic conditions facilitate the opening of the lactone ring, activating a specific position for electrophilic attack. arkat-usa.org These strategies highlight pathways to introduce carbon-based and nitrogen-based functional groups, paving the way for a wide array of substituted analogues.
| Reaction Type | Intermediate | Reagents | Product | Ref |
| Vilsmeier-Haack | Dihydrofurocoumarinone | POCl₃, DMF | Formyl-dihydrofurocoumarinone | arkat-usa.org |
| Azocoupling | Dihydrofuro[2,3-h]coumarin-9-one | ArN₂BF₄, NaOH | 6-(Arylazo)dihydrofuro[2,3-h]coumarin-9-one | arkat-usa.org |
Green Chemistry Approaches in this compound Synthesis
While specific green chemistry protocols for this compound synthesis are not extensively documented, general sustainable approaches for the synthesis of the broader coumarin and furocoumarin classes are well-established and directly applicable. scispace.comeurekalert.org These methods aim to reduce waste, avoid hazardous substances, and improve energy efficiency. eurekalert.orgeurekaselect.com Key strategies include the use of eco-friendly catalytic systems, selection of greener solvents, and development of waste-minimizing protocols like one-pot multicomponent reactions. scispace.comnih.gov
Eco-friendly Catalytic Systems
The development of green catalytic systems is central to the sustainable synthesis of furocoumarins. For the synthesis of related dihydrofuro[3,2-c]coumarins, an imidazole-catalyzed multicomponent reaction has been demonstrated to be highly effective. nih.gov This approach avoids heavy metals, which are often used as catalysts in traditional furocoumarin synthesis and can lead to environmental pollution. mdpi.com
Other green catalytic approaches for coumarin synthesis include the use of mild acid catalysts like methanesulfonic acid in mechanochemical syntheses, which proceed under solvent-free conditions. rsc.org Furthermore, biocatalysts such as chitosan-based hydrogels are emerging as renewable and biodegradable options for organic catalysis, offering an environmentally friendly alternative for synthesizing heterocyclic compounds. mdpi.com
Solvent Selection and Waste Minimization in Synthetic Protocols
Solvent choice and waste reduction are fundamental principles of green chemistry. scispace.com For the synthesis of coumarin and furocoumarin scaffolds, significant progress has been made in replacing hazardous organic solvents. Water has been successfully used as a green solvent in the imidazole-catalyzed synthesis of dihydrofuro[3,2-c]coumarins, offering an eco-friendly and safe medium. nih.gov
| Green Chemistry Principle | Application in (Dihydro)furocoumarin Synthesis | Examples | Ref |
| Eco-friendly Catalysis | Use of non-toxic, recyclable catalysts | Imidazole, Methanesulfonic acid, Chitosan-based biocatalysts | nih.govrsc.orgmdpi.com |
| Green Solvents | Replacement of hazardous organic solvents | Water | nih.gov |
| Solvent-Free Reactions | Performing reactions without a solvent medium | Mechanochemical synthesis (ball milling) | scispace.comrsc.org |
| Process Intensification | Combining multiple steps to reduce waste | One-pot multicomponent reactions | scispace.comnih.gov |
| Energy Efficiency | Use of alternative energy sources | Microwave irradiation, Ultrasonic irradiation | scispace.comnih.gov |
Comprehensive Structural Elucidation Methodologies
Advanced Spectroscopic Techniques for Structural Characterization
Modern spectroscopic methods offer a powerful toolkit for chemists to probe the intricate details of molecular structure. For a molecule like γ-valerolactone, these techniques provide a complete picture, from the basic carbon-hydrogen framework to the subtle through-space interactions that define its conformation.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
One-dimensional (1D) NMR spectra are the foundation of structural elucidation. The ¹H NMR spectrum of γ-valerolactone provides crucial information about the number of different types of protons, their chemical environment, and their proximity to neighboring protons. Similarly, the ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and their nature (e.g., methyl, methylene, methine, carbonyl).
The ¹H NMR spectrum of γ-valerolactone in deuterated chloroform (CDCl₃) typically displays distinct signals for the protons at the C3, C4, and C5 positions, as well as the methyl group attached to C5. The chemical shift (δ) of each proton is influenced by the shielding and deshielding effects of adjacent atoms, particularly the electronegative oxygen atoms of the lactone ring. The integration of these signals confirms the number of protons in each unique environment, and the splitting patterns (multiplicity), governed by J-coupling, reveal the number of neighboring protons. nih.gov
The ¹³C NMR spectrum complements the proton data by providing the chemical shifts for each of the five carbon atoms in the γ-valerolactone molecule. The carbonyl carbon (C2) is characteristically found at a low field (downfield) due to the strong deshielding effect of the double-bonded oxygen. The other carbon atoms resonate at higher fields (upfield) in the aliphatic region of the spectrum.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for γ-Valerolactone in CDCl₃
| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |
| 2 | - | - | ~177 |
| 3 | ~2.40 - 2.60 | m | ~29 |
| 4 | ~1.80 - 1.95 / ~2.35 - 2.45 | m | ~29 |
| 5 | ~4.65 | m | ~77 |
| CH₃ at C5 | ~1.42 | d | ~21 |
Note: Chemical shifts are approximate and can vary slightly based on solvent and concentration. Multiplicity is denoted as d (doublet) and m (multiplet).
While 1D NMR provides a foundational understanding, two-dimensional (2D) NMR experiments are essential for unambiguously assigning these signals and piecing together the complete molecular puzzle. These experiments correlate signals from different nuclei, revealing through-bond and through-space connectivities.
COSY (Correlation Spectroscopy): The H-H COSY spectrum is used to identify protons that are coupled to each other, typically those on adjacent carbon atoms. researchgate.netyoutube.comyoutube.comlibretexts.org In γ-valerolactone, a COSY experiment would show a correlation between the proton at C5 and the protons at C4, and between the protons at C4 and C3, thus confirming the connectivity of the carbon backbone.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. youtube.comcolumbia.edu For γ-valerolactone, the HSQC spectrum would show cross-peaks connecting the ¹H signal of the C5 methine to the ¹³C signal of C5, the ¹H signals of the C4 methylene protons to the ¹³C signal of C4, and so on. This allows for the definitive assignment of each proton to its corresponding carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for identifying longer-range couplings between protons and carbons, typically over two to three bonds. youtube.comcolumbia.edu This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different molecular fragments. In γ-valerolactone, HMBC correlations would be observed between the methyl protons and C5, as well as the carbonyl carbon C2. Protons at C3 would show correlations to C2 and C5, further confirming the cyclic structure.
NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment detects protons that are close to each other in space, regardless of whether they are connected through bonds. libretexts.org This is a powerful tool for determining the stereochemistry and conformation of a molecule. For a chiral molecule like γ-valerolactone, NOESY can help to establish the relative orientation of substituents on the ring.
Table 2: Expected 2D NMR Correlations for γ-Valerolactone
| Experiment | Correlated Nuclei | Expected Key Correlations | Information Gained |
| COSY | ¹H - ¹H | H5 ↔ H4, H4 ↔ H3 | Connectivity of the proton spin systems |
| HSQC | ¹H - ¹³C (¹J) | H5 ↔ C5, H4 ↔ C4, H3 ↔ C3, H-CH₃ ↔ C-CH₃ | Direct C-H bond correlations |
| HMBC | ¹H - ¹³C (²⁻³J) | H-CH₃ ↔ C5, C4; H3 ↔ C2, C5; H5 ↔ C3, C2 | Long-range C-H connectivity, confirming the ring structure and placement of the carbonyl and methyl groups |
| NOESY | ¹H - ¹H (through space) | H5 ↔ H-CH₃, H5 ↔ H4 (cis) | Spatial proximity of protons, aiding in stereochemical and conformational analysis |
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an essential tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of fragmentation patterns. scispace.com
High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, which can be used to determine its elemental formula. scispace.comresearchgate.net For γ-valerolactone, with a molecular formula of C₅H₈O₂, the expected exact mass can be calculated. HRMS analysis would confirm this exact mass, distinguishing it from other compounds that might have the same nominal mass but a different elemental composition.
Table 3: HRMS Data for γ-Valerolactone
| Parameter | Value |
| Molecular Formula | C₅H₈O₂ |
| Exact Mass (Monoisotopic) | 100.05243 u |
| Common Adducts ([M+H]⁺, [M+Na]⁺) | 101.06024 u, 123.04222 u |
Tandem mass spectrometry, or MS/MS, is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed. nih.govresearchgate.netresearchgate.netunt.eduyoutube.com The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the identity of the compound and to distinguish it from isomers.
The fragmentation of protonated γ-valerolactone ([M+H]⁺) in an MS/MS experiment typically involves the loss of small neutral molecules such as water (H₂O) and carbon monoxide (CO). researchgate.netresearchgate.net The analysis of these fragmentation pathways provides further evidence for the lactone ring structure and the position of the methyl group.
Table 4: Common Fragmentation Pathways of Protonated γ-Valerolactone in MS/MS
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Plausible Structural Assignment of Loss |
| 101 | 83 | H₂O (18) | Loss of water from the protonated lactone |
| 101 | 73 | CO (28) | Loss of carbon monoxide from the ring |
| 101 | 56 | CO + H₂O (46) | Sequential or concerted loss of water and carbon monoxide |
| 85 (from GC-MS) | 56 | C₂H₅ (29) | Loss of an ethyl radical from the molecular ion in electron ionization |
Note: Fragmentation patterns can vary depending on the ionization method (e.g., ESI vs. EI) and collision energy.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The method is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational frequencies of their bonds. For a dihydro-5-substituted-2(3H)-furanone, the most prominent feature in the IR spectrum is the lactone functional group, which is a cyclic ester.
The key vibrational modes and their expected absorption ranges are:
Carbonyl (C=O) Stretching: The lactone carbonyl group gives rise to a very strong and sharp absorption band. In a five-membered saturated ring (γ-lactone), this stretch typically appears at a higher frequency compared to open-chain esters due to ring strain. The expected range is approximately 1760-1800 cm⁻¹.
C-O-C Stretching: The ester C-O single bonds also produce characteristic stretching vibrations. These typically appear as two distinct bands in the fingerprint region (1300-1000 cm⁻¹), corresponding to the asymmetric and symmetric stretching modes.
C-H Stretching: The aliphatic C-H bonds of the furanone ring and any alkyl substituents will show stretching vibrations in the 2850-3000 cm⁻¹ region.
FTIR spectroscopy is a well-established analytical technique used to characterize the molecular structure of organic materials, enabling the rapid identification of functional groups based on characteristic absorption bands. mdpi.com
Table 1: Characteristic IR Absorption Bands for a Dihydro-5-substituted-2(3H)-furanone
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| Lactone (C=O) | Stretching | 1760 - 1800 | Strong, Sharp |
| Ester (C-O) | Asymmetric Stretch | 1150 - 1250 | Strong |
| Aliphatic (C-H) | Stretching | 2850 - 3000 | Medium to Strong |
| Aliphatic (CH₂) | Bending (Scissoring) | ~1465 | Medium |
UV-Visible Spectroscopy for Chromophore Analysis
UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about electronic transitions and the presence of chromophores (parts of a molecule that absorb light). youtube.com A saturated lactone ring, such as that in a dihydro-5-substituted-2(3H)-furanone, lacks conjugated π-systems. Consequently, it does not absorb light in the visible range (400-800 nm) and is colorless.
The primary electronic transition possible is the n→π* transition of the carbonyl group's non-bonding electrons (n) to the antibonding π* orbital. For saturated esters and lactones, this transition is weak (low molar absorptivity, ε) and occurs in the far UV region, typically below 220 nm. youtube.com Therefore, while UV-Vis spectroscopy can confirm the absence of significant conjugation, it is of limited use for detailed structural analysis of this particular compound class.
Table 2: UV-Visible Absorption Properties for a Dihydro-5-substituted-2(3H)-furanone
| Electronic Transition | Chromophore | Approximate λmax (nm) | Molar Absorptivity (ε) |
|---|---|---|---|
| n→π | C=O (Lactone) | ~215 - 220 | Low |
| π→π | C=O (Lactone) | <200 | Moderate |
X-ray Crystallography for Absolute Stereochemistry and Conformation
X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to calculate the precise positions of atoms in the crystal lattice, yielding information on bond lengths, bond angles, and torsional angles. units.it
For a chiral molecule like a dihydro-5-substituted-2(3H)-furanone, X-ray crystallography is unparalleled in its ability to:
Determine Absolute Stereochemistry: If the compound is enantiomerically pure and crystallizes, anomalous dispersion techniques can be used to unambiguously determine the absolute configuration (R or S) at the chiral center(s), such as the C5 position. nih.gov
Elucidate Conformation: The analysis reveals the exact conformation of the molecule in the solid state, including the puckering of the five-membered furanone ring. Dihydrofuranone rings typically adopt an "envelope" or "twist" conformation to minimize steric strain.
Analyze Intermolecular Interactions: The crystal structure provides insight into how molecules are arranged in the solid state, revealing intermolecular forces such as hydrogen bonds or van der Waals interactions that dictate the crystal packing.
For example, a study on a related dihydrofuran-2-one derivative, C₁₃H₁₄O₅, reported a monoclinic crystal system and revealed that the furanone ring was essentially planar. nih.gov This level of detail is unique to X-ray diffraction analysis.
Table 3: Structural Parameters Obtainable from X-ray Crystallography
| Parameter | Information Provided |
|---|---|
| Unit Cell Dimensions | Size and shape of the repeating crystal unit |
| Space Group | Symmetry of the crystal lattice |
| Atomic Coordinates | Precise 3D position of each atom |
| Bond Lengths & Angles | Geometric details of the molecular structure |
| Absolute Configuration | Unambiguous R/S designation at chiral centers |
| Molecular Conformation | Ring puckering and substituent orientation |
Chromatographic Separations for Isomer and Purity Assessment
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is indispensable for assessing the purity of a synthesized compound and for separating isomers.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating, identifying, and quantifying components in a liquid mixture. It is particularly useful for analyzing compounds that are non-volatile or thermally unstable.
For a dihydro-5-substituted-2(3H)-furanone, a typical HPLC method would involve:
Mode: Reversed-phase HPLC is the most common mode for compounds of moderate to low polarity.
Stationary Phase: A C18 (octadecylsilane) bonded silica (B1680970) column is a standard choice, providing a non-polar surface for interaction.
Mobile Phase: A mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727), is used. An isocratic elution (constant solvent composition) or a gradient elution (changing solvent composition) can be employed to achieve optimal separation. nih.gov
Detection: Since the compound lacks a strong chromophore, UV detection at a low wavelength (e.g., 210-220 nm) would be necessary. Alternatively, a universal detector like an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) can be coupled with the HPLC (LC-MS) for more sensitive and specific detection. nih.gov
HPLC is highly effective for determining the purity of the compound and can often separate diastereomers if multiple chiral centers are present. The separation of enantiomers requires a specialized chiral stationary phase (CSP).
Table 4: Typical HPLC Parameters for Purity Analysis
| Parameter | Typical Condition |
|---|---|
| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile/Water or Methanol/Water mixture |
| Flow Rate | 1.0 mL/min |
| Detector | UV at 215 nm or Mass Spectrometry (MS) |
| Injection Volume | 5 - 20 µL |
Gas Chromatography (GC) is a powerful separation technique for volatile and thermally stable compounds. Dihydrofuranone derivatives are typically volatile enough for GC analysis. The combination of GC with a Mass Spectrometer (GC-MS) is a particularly potent tool for both separation and structural identification. nih.gov
Key considerations for the GC analysis of a dihydro-5-substituted-2(3H)-furanone include:
Column Stationary Phase: The choice of the stationary phase is critical. A non-polar phase (e.g., based on polydimethylsiloxane) would separate compounds primarily by boiling point. A more polar phase (e.g., containing polyethylene glycol or cyanopropyl groups) would provide separation based on differences in polarity, which is crucial for resolving isomers.
Temperature Program: A temperature gradient is typically used, starting at a lower temperature to separate highly volatile components and ramping up to elute less volatile compounds.
Injector and Detector Temperature: These must be high enough to ensure rapid vaporization of the sample and prevent condensation, but not so high as to cause thermal degradation.
Detector: A Flame Ionization Detector (FID) provides excellent quantitative data, while a Mass Spectrometer (MS) provides mass-to-charge ratio information, allowing for the determination of the molecular weight and fragmentation patterns that aid in structural confirmation. nih.gov
Table 5: Key Considerations for GC Method Development
| Parameter | Consideration |
|---|---|
| Volatility/Thermal Stability | Compound must be volatile and stable at analysis temperatures. |
| Stationary Phase Polarity | Select based on the polarity of the analyte and potential isomers. |
| Carrier Gas | Inert gas (e.g., Helium, Hydrogen, Nitrogen) is required. |
| Temperature Program | Optimize for resolution and analysis time. |
| Detection Method | FID for quantification, MS for identification and structure. |
Molecular Interactions and Biochemical Mechanisms
DNA Photobinding and Adduct Formation Mechanisms
The interaction of furocoumarin derivatives, such as Dihydro-5-mop, with DNA upon photoactivation is a well-documented phenomenon. This process involves the formation of covalent bonds with the nucleic acid bases, leading to the formation of photoadducts.
Covalent Photoaddition to Nucleic Acids
Psoralens, a class of compounds to which this compound is related, are known to intercalate into the DNA double helix. psu.edu Upon irradiation with long-wavelength ultraviolet (UVA) light, they can form cycloaddition products with pyrimidine (B1678525) bases, particularly thymine (B56734). psu.eduuni-ulm.demdpi.com This reaction can occur at either the 3,4 (pyrone) or 4',5' (furan) double bond of the psoralen (B192213) molecule. psu.edu The initial reaction typically forms a monoadduct, where the psoralen is covalently linked to a single pyrimidine base. uni-ulm.dekoreascience.kr In some cases, a second photoreaction can occur, leading to the formation of an interstrand cross-link, where the psoralen molecule bridges two separate strands of the DNA. uni-ulm.de The formation of these covalent adducts is a critical step that can lead to various biological effects. acs.orgacs.org
The process begins with the non-covalent intercalation of the furocoumarin molecule between the base pairs of the DNA double helix. koreascience.kr Subsequent photo-excitation of the intercalated molecule leads to the formation of covalent photoadducts with the pyrimidine bases of DNA. koreascience.kr Studies on related compounds have shown that the extent of this covalent photoaddition often correlates with the observed photobiological activity. acs.orgacs.org
Role of Nucleic Acid Structures in Photoreactions
The efficiency and nature of the photoreaction between furocoumarins and nucleic acids are influenced by the structure of the nucleic acid itself. Research has been conducted using various nucleic acid structures, including double-helix DNA, bacterial DNA, and synthetic polydeoxyribonucleotides, to understand these interactions. acs.orgresearchgate.net For some psoralen derivatives, the A-T base pair is the preferred site for photobinding. acs.org The specific sequence of the DNA and the ionic strength of the environment can also affect the binding affinity and subsequent photoreaction. mdpi.com
The geometry of the furocoumarin molecule also plays a crucial role. For instance, angular furocoumarins have been observed to bind to both thymine and cytosine with similar efficiency, a characteristic that differs from linear psoralens like 8-MOP and 5-MOP. acs.orgresearchgate.net The formation of the initial intercalated complex is a key determinant for the subsequent covalent photobinding to the macromolecule. koreascience.kr
Enzymatic Interaction and Inhibition Mechanisms
Recent studies have highlighted the potential of dihydrofurocoumarin derivatives to act as inhibitors of cysteine proteases, a class of enzymes implicated in various physiological and pathological processes. tandfonline.com
Studies on Cysteine Proteases (e.g., Cathepsins B, H, L) Inhibition
A series of novel trans-2,3-dihydrofuro[3,2-c]coumarins have been synthesized and evaluated for their inhibitory activity against the cysteine proteases cathepsin B, H, and L. tandfonline.com These enzymes are often targets for therapeutic intervention due to their roles in various diseases. The synthesized dihydrofurocoumarin derivatives were found to be potent inhibitors of this class of enzymes. tandfonline.com The selectivity of these compounds against different cathepsins was demonstrated through enzyme inhibition data. tandfonline.com
Enzyme Kinetics Investigations
Enzyme kinetics studies are crucial for understanding the mechanism of inhibition. For the newly synthesized trans-2,3-dihydrofuro[3,2-c]coumarins, kinetic investigations were conducted to determine their inhibitory potential. tandfonline.com The inhibitory action of these compounds on cathepsins B, H, and L was studied, and the type of inhibition and the inhibition constants (Ki values) were evaluated. tandfonline.com This involved assessing the enzymatic activity at various substrate concentrations in the presence and absence of a fixed concentration of the inhibitor. tandfonline.com Such studies provide quantitative measures of the inhibitor's potency and can help elucidate the mechanism by which it interacts with the enzyme.
Molecular Basis of Enzyme-Inhibitor Interactions
To understand the molecular basis of the observed enzyme inhibition, molecular modeling and docking studies are often employed. tandfonline.com For the trans-2,3-dihydrofuro[3,2-c]coumarin derivatives, docking studies were used to demonstrate the possible protein-drug interactions responsible for their inhibitory potential. tandfonline.com These computational approaches, combined with structure-activity relationship (SAR) analysis, help in discussing the inhibition patterns and designing more potent and selective inhibitors. tandfonline.com The interaction is often characterized by the binding of the inhibitor to the active site of the enzyme, thereby preventing the substrate from binding and being processed. scbt.com
Based on a thorough review of scientific literature, there is no available information regarding the chemical compound “this compound” and its specific molecular interactions as outlined in the provided structure. Searches for this compound, as well as its likely parent compound "dihydro-5-methoxypsoralen," did not yield any results concerning its interaction with Myeloperoxidase (MPO), Acetylcholinesterase, Molybdenum-Containing Enzyme Families, or μ Opioid (MOP) Receptors.
The parent compound, 5-methoxypsoralen (5-MOP), is a known furanocoumarin with documented biological activities, including the stimulation of tyrosinase. nih.govnih.gov Some related furanocoumarin compounds have also been investigated for their effects on acetylcholinesterase. researchgate.netnih.gov However, no data exists for a dihydro- derivative in these contexts, nor is there any evidence in the public domain of 5-MOP or its derivatives interacting with the other specified biological targets.
Therefore, it is not possible to generate a scientifically accurate article that adheres to the requested outline and content inclusions. Fulfilling the request would require fabricating data, which would violate the core principles of providing factual and verifiable information.
Table of Compounds Mentioned
Interaction with μ Opioid (MOP) Receptors
Mechanisms of Quorum Sensing Modulation
Quorum sensing (QS) is a cell-to-cell communication process in bacteria that relies on the production and detection of signaling molecules called autoinducers. psu.edunih.gov This system allows bacteria to coordinate collective behaviors, including biofilm formation and virulence factor expression, once a certain population density is reached. nih.govmahidol.ac.th The modulation of QS presents a promising strategy for controlling bacterial pathogenicity. nih.govmahidol.ac.th
In many Gram-negative bacteria, N-acyl-L-homoserine lactones (AHLs) are key autoinducers that regulate gene expression through LuxR-type receptors. mdpi.comacs.org The QS system often involves a complex regulatory network. For example, in Vibrio cholerae, two signaling systems, QS and cyclic di-GMP, reciprocally control biofilm formation. psu.edu The master QS regulator, HapR, represses biofilm formation by reducing cellular levels of c-di-GMP and directly repressing the expression of the biofilm activator, vpsT. psu.edu
Phytochemicals and synthetic molecules can interfere with QS through various mechanisms. mahidol.ac.th These include inhibiting the synthesis of autoinducers, degrading the signaling molecules, or blocking the signal receptor. mahidol.ac.th For instance, silyl-lipid derivatives of AHLs have been developed that exhibit nanomolar agonistic or submicromolar antagonistic activities in the LasR receptor of Pseudomonas aeruginosa. acs.org These findings highlight the potential for small molecules to modulate QS and thereby control bacterial virulence. acs.org
Investigation of Metabolic Pathways and Biochemical Transformations (excluding direct physiological effects)
Understanding the metabolic fate of this compound is essential for a comprehensive understanding of its biochemical profile. This involves identifying its metabolites, the enzymatic pathways responsible for its transformation, and the intermediate products formed in biological systems.
The metabolism of xenobiotics often proceeds through Phase I (oxidation, hydrolysis) and Phase II (conjugation) reactions. nih.gov In the context of compounds similar to this compound, metabolic studies have identified a range of transformation products. For example, the metabolism of MMB022, a structurally related compound, in human liver microsomes (HLM) resulted in 16 Phase I metabolites. diva-portal.org The primary biotransformations observed were dehydrogenation, dihydrodiol formation, ester hydrolysis, and hydroxylation. diva-portal.org The two most abundant metabolites were formed through ester hydrolysis and dihydrodiol formation. diva-portal.org
Similarly, studies on other natural products have revealed a variety of metabolites. For instance, the fungus Inonotus hispidus produces a diverse array of compounds, including polyphenols and triterpenoids, which can undergo further metabolic changes. mdpi.com Research on Tithonia diversifolia (Tree marigold) using GC-MS analysis identified 30 different metabolite compounds, including furanoids like 4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl. magnascientiapub.com The biotransformation of 5-hydroxymethylfurfural (B1680220) (5-HMF) by the fungus Ganoderma sessile leads to the production of 2,5-dihydroxymethylfuran (DHMF). researchgate.net
The biotransformation of compounds is primarily carried out by a suite of enzymes, with the cytochrome P450 (CYP) superfamily playing a central role in Phase I metabolism. nih.govopen.ac.uk CYP enzymes catalyze a variety of oxidative reactions, including N-, O-, and S-dealkylation, as well as aromatic and aliphatic hydroxylation. nih.gov The mercapturic acid pathway is a major route for the detoxification of electrophilic compounds, involving sequential enzymatic reactions by glutathione (B108866) transferases, γ-glutamyltransferases, dipeptidases, and cysteine S-conjugate N-acetyltransferase. tandfonline.com
In the metabolism of MMB022, while the intermediate epoxide metabolites were not directly detected, further experiments suggested that dihydrodiol formation likely proceeds via epoxide intermediates. diva-portal.org The conversion of 5-HMF to DHMF is facilitated by crude enzymes from the fungus Ganoderma sessile. researchgate.net The enzymes involved in the metabolism of opioids, such as morphine, include uridine (B1682114) diphosphate (B83284) glucuronosyltransferase (UGT) enzymes, particularly UGT2B7, which is responsible for glucuronidation. nih.gov
The development of in vitro biotransformation (ivBT) systems, which utilize purified enzymes or cell-free extracts, offers a powerful tool for studying and engineering metabolic pathways. sciepublish.com These systems allow for a more controlled investigation of enzymatic reactions compared to whole-cell fermentation. sciepublish.com
During metabolic processes, various intermediate breakdown products are formed. In the study of MMB022, possible intermediate metabolites included an ester hydrolysis product with an epoxide (IM1) and an epoxide alone (IM2). diva-portal.org Although not directly detected, their involvement was inferred from the formation of subsequent metabolites. diva-portal.org
The oxidation of 5-methylcytosine (B146107) (5mC) in DNA by hydroxyl radicals leads to a variety of breakdown products, including glycols, hydantoins, and imidazolidine (B613845) derivatives. oup.com The formation of these products proceeds through intermediate radical species. open.ac.uk For example, the oxidative dealkylation of N,N-dialkylamides is thought to occur via hydrogen abstraction, leading to the formation of a carbon-centered radical. open.ac.uk
In the metabolism of arachidonic acid, initial oxygenation by lipoxygenases, cyclooxygenases, or cytochrome P450s produces hydroperoxyeicosatetraenoic acids (HpETEs) and hydroxyeicosatetraenoic acids (HETEs). nih.gov These can be further metabolized to oxoeicosatetraenoic acids (oxo-ETEs) by dehydrogenases. nih.gov For instance, 12-HETE is oxidized to 12-oxo-ETE, which is then metabolized to 10,11-dihydro-12-oxo-ETE. nih.gov
Computational and Theoretical Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. kbhgroup.inkbhgroup.in It is widely employed to calculate a molecule's geometric and electronic properties. For a compound like Dihydro-5-mop, DFT calculations are typically performed using a specific functional, such as B3LYP, and a basis set like 6-311G(d,p), to achieve a balance between accuracy and computational cost. kbhgroup.inkbhgroup.in
Electronic Structure and Reactivity Analyses
The electronic structure of a molecule is fundamental to its chemical reactivity. DFT is used to calculate the energies and shapes of the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as a nucleophile. The LUMO is the orbital that is most likely to accept an electron, indicating its electrophilic character. elixirpublishers.com
The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. elixirpublishers.com A smaller energy gap suggests that the molecule is more reactive because it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov
Another tool for analyzing reactivity is the Molecular Electrostatic Potential (MEP) surface. The MEP map illustrates the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). This allows for the prediction of sites where the molecule might interact with other species.
Illustrative Data from a Related Furochromone Derivative
A DFT study on a structurally related compound, (2E)-3-(4-methoxy-5-oxo-5H-furo[3,2-g]chromen-6-yl)acrylonitrile, provides an example of the typical parameters obtained from such an analysis. researchgate.net
| Parameter | Value (Illustrative Example) | Description |
| E_HOMO | -6.50 eV | Energy of the Highest Occupied Molecular Orbital |
| E_LUMO | -2.55 eV | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | 3.95 eV | Indicates molecular reactivity and stability |
Disclaimer: The data in this table is for a related furochromone derivative and is presented for illustrative purposes only. Specific values for this compound would require a dedicated computational study.
Conformational Analysis and Stability
Molecules with rotatable single bonds can exist in various spatial arrangements known as conformations. Conformational analysis is the study of the energy associated with these different conformers to identify the most stable, lowest-energy structure. acs.org In general, staggered conformations are more stable than eclipsed conformations due to minimized steric hindrance. acs.orgmdpi.com
For a molecule like this compound, which has a non-planar dihydro-furan ring, DFT calculations can determine the precise bond lengths, bond angles, and dihedral angles of its most stable conformer. ujpronline.com By optimizing the molecule's geometry, researchers can find the global minimum on the potential energy surface, which corresponds to the most likely structure of the molecule in the gas phase. rasayanjournal.co.in This optimized structure is the foundation for all subsequent computational analyses, including docking and reactivity studies. kbhgroup.in
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are computational techniques used to predict how a small molecule (ligand), such as this compound, interacts with a macromolecular target, typically a protein. entomologyjournals.com These methods are crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action. kbhgroup.in
Protein-Ligand Interaction Modeling
Molecular docking predicts the preferred orientation and conformation of a ligand when bound to a protein's active site. entomologyjournals.com The process involves placing the ligand in various positions within the binding pocket and scoring each pose based on a function that estimates the binding affinity. This modeling helps visualize key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the protein-ligand complex. nih.gov
For instance, a study on a related compound, 2-Isopropenyl-2,3-dihydrofuro[3,2-g] chromen-7-one, investigated its interaction with the sterol carrier protein (AeSCP-2) from the mosquito Aedes aegypti. austinpublishinggroup.com The docking simulation identified the specific amino acid residues in the protein's binding site that interact with the ligand. austinpublishinggroup.com Such an analysis for this compound would require selecting a relevant protein target and using software like AutoDock Vina or Molegro Virtual Docker to model the interaction. entomologyjournals.comsemarakilmu.digital
Binding Affinity Prediction and Energetic Profiles
A primary output of molecular docking is the binding energy, typically expressed in kcal/mol. This value provides an estimate of the binding affinity between the ligand and the protein. A lower (more negative) binding energy indicates a more stable and favorable interaction. semarakilmu.digital These scores are used to rank different compounds in virtual screening campaigns. nih.gov
Molecular dynamics (MD) simulations can further refine the results of molecular docking. An MD simulation tracks the movements of atoms in the protein-ligand complex over time, providing insights into the stability of the binding pose and the flexibility of the interacting molecules. Parameters such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are analyzed to assess the stability of the complex.
Illustrative Binding Affinity Data for Dihydrofurocoumarin Derivatives
The following table shows binding affinity scores from docking studies of various dihydrofurocoumarin compounds against different protein targets. This illustrates the type of data generated in such investigations.
| Compound (Illustrative Examples) | Protein Target | Binding Energy (kcal/mol) |
| 2-Isopropenyl-2,3-dihydrofuro[3,2-g]chromen-7-one austinpublishinggroup.com | AeSCP-2 | -11.993 |
| 4-methoxy-2,3-dihydrofuro[3,2-g]chromen-7-one | TNF | -6.95 |
| 2,3-dihydrofuro[3,2-g]chromen-one | Glutathione (B108866) Transferase | -6.9 |
Disclaimer: The data in this table is for related dihydrofurocoumarin derivatives, not this compound. The values are presented for illustrative purposes to show typical binding energy scores. Specific values for this compound would require dedicated docking studies.
Quantum Chemical Parameters and Reactivity Indices
From the HOMO and LUMO energies calculated by DFT, several quantum chemical parameters and reactivity indices can be derived. These descriptors help to quantify the chemical reactivity and stability of a molecule. kbhgroup.innih.gov
Key global reactivity descriptors include:
Chemical Potential (µ): Measures the tendency of electrons to escape from the system. It is calculated as µ = (E_HOMO + E_LUMO) / 2. nih.gov
Chemical Hardness (η): Represents the resistance to change in electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2. Hard molecules have a large energy gap, while soft molecules have a small energy gap. kbhgroup.innih.gov
Global Electrophilicity Index (ω): Measures the ability of a molecule to accept electrons. It is calculated as ω = µ² / 2η. nih.gov
Global Softness (S): The reciprocal of hardness (S = 1/η), indicating how easily the molecule will undergo a chemical reaction. kbhgroup.in
These parameters provide a quantitative basis for comparing the reactivity of different molecules and understanding their behavior in chemical reactions. A comprehensive DFT study on this compound would yield a similar set of indices, characterizing its intrinsic chemical properties. kbhgroup.in
Structure-Activity Relationship (SAR) Studies via Computational Approaches
Computational studies have been instrumental in elucidating the structure-activity relationships (SAR) of dihydro-furocoumarin derivatives, including those related to this compound. These investigations aim to correlate specific structural features of the molecules with their biological activities, thereby guiding the design of more potent and selective compounds.
Research on psoralens and their dihydro-derivatives has shown that lipophilicity is a key factor influencing DNA binding, a crucial aspect of their biological activity. lehigh.edu Computational SAR studies have quantified this by demonstrating that the addition of lipophilic groups, such as methyl functionalities, to the angelicin (B190584) or psoralen (B192213) ring system enhances DNA photobinding and consequent antiproliferative effects. lehigh.edu Conversely, the introduction of polar or charged moieties tends to decrease DNA binding affinity, a phenomenon attributed to the unfavorable interaction with the anionic phosphate (B84403) backbone of DNA. lehigh.edu
In a notable computational study on a library of 2-(phenylamino)-7,8-dihydroquinazolin-5(6H)-one derivatives, a scaffold with some structural similarities to a dihydro-furocoumarin core, robust SARs were established. nih.gov The investigation identified compounds that potently and selectively inhibit monoamine oxidase B (MAO-B), an important target in neurodegenerative diseases. nih.gov Computational modeling supported the experimental findings, highlighting key structural modifications that govern inhibitory potency. For instance, the nature and position of substituents on the phenylamino (B1219803) moiety were found to be critical for achieving high affinity, with certain substitutions leading to inhibitory constants (Kᵢ) in the nanomolar range. nih.gov
The table below summarizes the findings from the computational and biological evaluation of selected 2-(phenylamino)-7,8-dihydroquinazolinone derivatives, illustrating the structure-activity relationships.
Data derived from a study on 2-(phenylamino)-7,8-dihydroquinazolin-5(6H)-one derivatives, which serve as an illustrative example of computational SAR studies on related heterocyclic systems. nih.gov
These computational approaches, which often include molecular docking and quantitative structure-activity relationship (QSAR) modeling, are essential for rational drug design, enabling the prediction of biological activity and the prioritization of synthetic targets. nih.gov
Theoretical Studies on Reaction Mechanisms
Theoretical studies, primarily employing density functional theory (DFT), have provided profound insights into the reaction mechanisms of furocoumarins like psoralens, the parent compounds of dihydropsoralens. researchgate.net These investigations are crucial for understanding the basis of their phototoxicity and other photochemical reactions.
A key area of focus has been the phototoxic reactions between furocoumarin compounds and molecular oxygen. researchgate.net Using DFT and its time-dependent formalism (TD-DFT), researchers have explored the electronic excited states of these molecules. The calculations of singlet and triplet excitation energies show excellent agreement with experimental data, typically within 0.2 eV. researchgate.net
These theoretical models confirm that furocoumarins can induce phototoxic effects through two primary pathways:
Generation of Superoxide (B77818) Anions (Type I Reaction): The feasibility of photoinduced electron transfer reactions is assessed by computing the vertical electron affinity (VEA) and vertical ionization potential (VIP). Theoretical calculations have shown that for psoralen derivatives, the triplet excited state can be reduced by a neighboring ground-state molecule or other biological molecules like guanine, leading to the formation of a radical anion. This species can then transfer an electron to molecular oxygen to generate a superoxide anion. researchgate.net
Generation of Singlet Oxygen (Type II Reaction): For this reaction to occur, the energy of the furocoumarin's triplet excited state (T₁) must be higher than the excitation energy of singlet oxygen (approximately 1.06 eV). researchgate.net Theoretical calculations confirm that the T₁ states of many furocoumarins are sufficiently high in energy to facilitate this energy transfer to ground-state triplet oxygen, producing highly reactive singlet oxygen. researchgate.net
The table below outlines the key computed parameters for understanding the phototoxic reaction mechanisms of furocoumarins.
These theoretical investigations of reaction pathways are not limited to phototoxicity. Similar DFT-based methods are used to study the mechanisms of metabolic degradation, synthesis pathways, and catalytic processes involving related heterocyclic compounds. researchgate.netrsc.org
Advanced Analytical Methodologies in Research Applications
LC-MS/MS for Metabolite Profiling in Research Samples
Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a cornerstone technology for metabolomics and the sensitive detection of molecules in intricate biological samples. nih.govnih.gov Its high selectivity and sensitivity make it ideal for identifying and quantifying a parent compound and its metabolites. nih.govjmb.or.kr
Developing a specific and reliable LC-MS/MS method is a critical first step for studying Dihydro-5-mop in a research context. This process involves a systematic optimization of sample preparation, chromatographic separation, and mass spectrometric detection. researchgate.net
Sample Preparation: The initial step involves extracting this compound and its potential metabolites from the biological matrix (e.g., plasma, tissue homogenates). Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). researchgate.netresearchgate.netd-nb.info The goal is to remove interfering endogenous components, such as proteins and lipids, that can suppress the ionization process in the mass spectrometer. nih.gov For instance, LLE with a solvent like ethyl acetate (B1210297) can be optimized to efficiently extract the analytes from an aqueous matrix. japsonline.com
Chromatographic Separation: High-Performance Liquid Chromatography (HPLC) is used to separate this compound from its metabolites and other matrix components before they enter the mass spectrometer. nih.gov This separation is typically achieved using a reversed-phase column, such as a C18 column. researchgate.netjapsonline.com Method development involves optimizing the mobile phase composition (often a mixture of an aqueous solvent with acetonitrile (B52724) or methanol (B129727), sometimes with additives like formic acid to improve peak shape), the flow rate, and the gradient elution program to achieve good resolution and symmetrical peak shapes in a short analysis time. researchgate.netd-nb.info
Mass Spectrometric Detection: Tandem mass spectrometry is employed for its high specificity. The instrument is typically operated in a selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode. nih.govresearchgate.net In this mode, the first quadrupole selects the precursor ion (the molecular ion of the analyte, e.g., [M+H]⁺ for this compound), which is then fragmented in a collision cell. The second quadrupole selects a specific product ion unique to the analyte. This precursor-to-product ion transition is highly specific to the target molecule, minimizing interference from other compounds. researchgate.net
A hypothetical set of parameters for an LC-MS/MS method for this compound is outlined below.
| Parameter | Condition | Purpose |
|---|---|---|
| Chromatography Column | Reversed-Phase C18 (e.g., 50 x 2.1 mm, 2.6 µm) | Separates compounds based on hydrophobicity. |
| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous component of the mobile phase; acid improves ionization. |
| Mobile Phase B | Acetonitrile or Methanol | Organic component for eluting analytes. |
| Flow Rate | 0.4 mL/min | Controls the speed of separation. |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Creates positively charged ions for MS detection. |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification. d-nb.info |
| MRM Transition (Hypothetical) | m/z 219.1 → 191.1 | Specific precursor-to-product ion transition for this compound. |
Accurate quantification of this compound in biological samples is essential for pharmacokinetic and metabolic studies. LC-MS/MS is the preferred technique for this purpose due to its superior accuracy and precision compared to other methods. nih.govresearchgate.net
The cornerstone of accurate quantification is the use of a suitable internal standard (IS). An ideal IS is a stable, isotopically labeled version of the analyte (e.g., this compound-d3), which behaves identically during sample extraction and ionization but is distinguishable by its mass. d-nb.info The IS is added at a known concentration to all samples and standards at the beginning of the workflow. Quantification is based on the ratio of the analyte peak area to the IS peak area, which corrects for variability in sample recovery and matrix effects. nih.gov
A calibration curve is constructed by analyzing a series of standards with known concentrations of this compound in the same biological matrix as the study samples (e.g., blank plasma). The peak area ratio (analyte/IS) is plotted against concentration, and a regression analysis is performed to establish a linear relationship. japsonline.com
The method must be rigorously validated according to established guidelines to ensure its reliability. japsonline.com Key validation parameters include:
Linearity: The concentration range over which the assay is accurate and precise. researchgate.net
Accuracy & Precision: Accuracy measures how close the measured concentrations are to the true value, while precision measures the reproducibility of the results. These are assessed within a single day (intra-day) and over several days (inter-day). researchgate.netjapsonline.com
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. researchgate.net
Recovery: The efficiency of the extraction process. d-nb.info
Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte, which can cause suppression or enhancement of the signal. nih.govjapsonline.com
Stability: The stability of the analyte in the biological matrix under various storage and handling conditions. researchgate.net
| Validation Parameter | Acceptance Criteria | Reference |
|---|---|---|
| Linearity (Correlation Coefficient, r²) | ≥ 0.99 | researchgate.net |
| Intra- and Inter-day Accuracy | Within ±15% of nominal value (±20% at LLOQ) | researchgate.netjapsonline.com |
| Intra- and Inter-day Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) | researchgate.netjapsonline.com |
| Recovery | Consistent, precise, and reproducible | japsonline.com |
| Matrix Effect | IS-normalized factor should be consistent across batches | japsonline.com |
Spectroscopic Assays for Molecular Interaction Monitoring
Spectroscopic techniques are invaluable for investigating how this compound interacts with biological macromolecules, such as DNA or proteins, without the need for radioactive labeling. These methods detect changes in the spectral properties of the compound or the macromolecule upon binding. scirp.orgresearchgate.net
UV-Visible Spectroscopy: This technique can be used to monitor interactions by observing changes in the absorption spectrum of this compound when it binds to a target molecule. Hypochromism (a decrease in absorbance) or hyperchromism (an increase in absorbance) and shifts in the wavelength of maximum absorbance (λmax) can indicate binding. researchgate.net Such spectral changes can be used to calculate binding constants (Kf), which quantify the strength of the interaction. researchgate.net
Fluorescence Spectroscopy: If this compound is fluorescent, changes in its fluorescence intensity, emission wavelength, or polarization upon binding to a macromolecule can provide detailed information about the interaction. Quenching of fluorescence is a common indicator of binding.
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy can identify the functional groups involved in a molecular interaction. When this compound binds to a target, changes in the vibrational frequencies (stretching, bending) of specific chemical bonds (e.g., C=O, N-H, O-H) can be observed. scirp.org For example, a shift in the C=O stretching vibration to a lower wavenumber could indicate its involvement in hydrogen bonding. scirp.org
Circular Dichroism (CD) Spectroscopy: This technique is particularly useful for studying interactions with chiral macromolecules like DNA. Binding of a small molecule like this compound can induce conformational changes in the DNA, which are detectable as changes in the CD spectrum.
| Spectroscopic Technique | Observed Change | Interpretation | Reference |
|---|---|---|---|
| UV-Visible Spectroscopy | Shift in λmax and change in absorbance intensity | Indicates binding and alteration of the electronic environment. | researchgate.net |
| FT-IR Spectroscopy | Shift in vibrational frequencies (e.g., C=O, N-H) | Identifies functional groups involved in the binding interaction. | scirp.org |
| Fluorescence Spectroscopy | Quenching or enhancement of fluorescence intensity | Suggests direct interaction and energy transfer. | |
| Circular Dichroism (CD) | Changes in the CD spectrum of the macromolecule | Indicates conformational changes in the target upon binding. |
Chromatographic Methods for Purity and Isomer Separation in Research
The chemical purity of a research compound is paramount, as impurities can significantly affect experimental outcomes. Chromatography is the primary tool for assessing purity and for separating closely related isomers. rotachrom.com
Purity Analysis: High-Performance Liquid Chromatography with an ultraviolet (UV) or a Diode Array Detector (DAD) is commonly used for purity assessment. google.comelementlabsolutions.com A DAD acquires the entire UV spectrum at each point in the chromatogram. Peak purity analysis software can then compare spectra across a single chromatographic peak. If the spectra are identical, the peak is likely pure. If they differ, it indicates the presence of a co-eluting impurity. elementlabsolutions.com However, this method has limitations, as impurities may have very similar spectra or may not possess a chromophore. elementlabsolutions.com For higher confidence, coupling HPLC to a mass spectrometer provides an orthogonal detection method based on mass-to-charge ratio. chromatographyonline.com Two-dimensional LC (2D-LC) offers even greater resolving power by subjecting fractions from a first separation to a second, different chromatographic separation, which is highly effective for detecting trace impurities. chromatographyonline.com
Isomer Separation: Separating isomers (compounds with the same molecular formula but different structures) can be a significant chromatographic challenge. The separation of optical isomers (enantiomers) often requires specialized chiral stationary phases (CSPs) in HPLC. unila.ac.id The separation of structural isomers, which may have very similar physicochemical properties, requires highly efficient chromatographic systems. High-Speed Counter-Current Chromatography (HSCCC) is a liquid-liquid partition chromatography technique that avoids the use of solid supports, thereby eliminating issues like irreversible sample adsorption. scispace.comnih.gov HSCCC has been successfully used to separate isomers of small molecules, such as dihydroxybenzoic acids, by carefully selecting a two-phase solvent system that exploits subtle differences in their partition coefficients. scispace.comnih.gov
| Method | Primary Application | Principle | Advantages | Reference |
|---|---|---|---|---|
| HPLC-DAD | Routine Purity Analysis | Differential absorption of UV-Vis light. | Widely available; provides spectral purity information. | google.comelementlabsolutions.com |
| LC-MS | High-Confidence Purity Analysis | Separation by chromatography, detection by mass. | High specificity and sensitivity; detects non-chromophoric impurities. | chromatographyonline.com |
| 2D-LC | High-Resolution Purity Analysis | Two independent chromatographic separations. | Extremely high peak capacity for complex samples. | chromatographyonline.com |
| Chiral HPLC | Enantiomeric (Optical Isomer) Separation | Differential interaction with a chiral stationary phase. | Direct separation of enantiomers. | unila.ac.id |
| HSCCC | Structural Isomer Separation | Liquid-liquid partitioning without a solid support. | No irreversible adsorption; high loading capacity. | scispace.comnih.gov |
Biosynthesis and Natural Occurrence if Applicable to Dihydro 5 Mop
Isolation from Natural Sources and Extraction Methods
The isolation of specific dihydrofuranocoumarin intermediates like Dihydro-5-mop from natural sources presents a significant challenge due to their typically low abundance. acs.org Intermediates in biosynthetic pathways are often transient and quickly converted to downstream products, resulting in deficient levels within plant tissues. acs.org
General methods for extracting furanocoumarins from plant material are well-established and can be applied to the isolation of their dihydro-analogues.
Common Extraction Techniques:
Solvent Extraction: This is the most conventional method, utilizing a range of solvents. Polar solvents like methanol (B129727), ethanol, and their aqueous mixtures are widely used. mdpi.comresearchgate.net For furanocoumarins specifically, petroleum ether has also been shown to provide good yields. researchgate.net Solid-liquid extraction with methanol is a typical method for processing plant parts like peels and pulp. nih.gov
Soxhlet Extraction: This is a continuous extraction method that is considered highly accurate and exhaustive for obtaining furanocoumarins from plant matrices. mdpi.comresearchgate.net
Modern Extraction Methods: To improve efficiency, several advanced techniques have been developed. These include:
Ultrasound-Assisted Extraction (UAE). mdpi.comnih.gov
Microwave-Assisted Extraction (MAE). mdpi.comnih.gov
Accelerated Solvent Extraction (ASE), which has been shown to give the highest yield of furanocoumarins from Archangelica officinalis fruits when using methanol at elevated temperatures. mdpi.comnih.gov
Purification: Following initial extraction, the raw extract is typically subjected to further purification steps. Column chromatography using silica (B1680970) gel is a frequently employed method to separate individual compounds from the complex mixture. mdpi.com High-Performance Liquid Chromatography (HPLC) is then often used for final purification and quantification. acs.orgnih.gov
A summary of extraction solvents and methods is provided in the table below.
Table 1: Extraction Methods for Furanocoumarins
| Extraction Method | Common Solvents | Target Compounds | Source |
|---|---|---|---|
| Solid-Liquid Extraction | Methanol, Ethanol, Acetone, Water, Ethyl Acetate (B1210297), Chloroform | Furanocoumarins, Coumarins | mdpi.comresearchgate.netnih.gov |
| Soxhlet Extraction | Methanol, Ethanol | Furanocoumarins, Coumarins | mdpi.comresearchgate.net |
| Accelerated Solvent Extraction (ASE) | Methanol, Petroleum Ether | Furanocoumarins | mdpi.comnih.gov |
| Ultrasound-Assisted Extraction (UAE) | Various organic solvents | Furanocoumarins | mdpi.comnih.gov |
Proposed Biosynthetic Pathways of Furocoumarins and Dihydro-Analogues
The biosynthesis of linear furanocoumarins, including the precursor to this compound, is a well-studied branch of the phenylpropanoid pathway. mdpi.com The core structure originates from the amino acid L-phenylalanine via the shikimate pathway. mdpi.com
Key Steps in the Pathway:
Formation of Umbelliferone (B1683723): The pathway begins with L-phenylalanine, which is converted through several steps to p-coumaric acid. This is then hydroxylated and cyclized to form umbelliferone (7-hydroxycoumarin), the central precursor for all linear and angular furanocoumarins. mdpi.comnih.gov
Prenylation: Umbelliferone undergoes prenylation at the C6 position, a crucial step catalyzed by a prenyltransferase enzyme using dimethylallyl diphosphate (B83284) (DMAPP) as the prenyl donor. This reaction yields demethylsuberosin (B190953). acs.orgmdpi.com
Formation of Dihydrofuran Ring: Demethylsuberosin is then converted into the key dihydrofuranocoumarin intermediate, (+)-marmesin. This cyclization reaction forms the dihydrofuran ring. mdpi.comnih.gov this compound is a methoxy (B1213986) derivative of a similar dihydrofuranocoumarin structure.
Aromatization to Psoralen (B192213): (+)-marmesin is subsequently converted to psoralen, the parent linear furanocoumarin. This step involves the aromatization of the dihydrofuran ring. mdpi.comnih.gov
Hydroxylation and Methylation: Psoralen serves as a scaffold for further modifications. To form 5-methoxypsoralen (bergapten), psoralen is first hydroxylated at the 5-position to create bergaptol (B1666848). core.ac.uknih.gov This is followed by a methylation step, catalyzed by an O-methyltransferase, to yield the final product. frontiersin.org
The biosynthesis of this compound is intrinsically linked to this pathway. It is a dihydro-analogue of 5-methoxypsoralen (bergapten), suggesting it may be an intermediate or a shunt product from the main pathway, potentially arising from the methylation of a hydroxylated marmesin-like precursor before the final aromatization step.
Figure 1: Simplified Biosynthetic Pathway to Linear Furanocoumarins L-Phenylalanine → p-Coumaric Acid → Umbelliferone → Demethylsuberosin → (+)-Marmesin → Psoralen → Bergaptol → Bergapten (B1666803) (5-Methoxypsoralen)
Enzymatic Steps in Natural Product Synthesis
The biosynthesis of furanocoumarins is orchestrated by a series of specific enzymes, many of which belong to the cytochrome P450 monooxygenase family. nih.govfrontiersin.org These enzymes are typically associated with the endoplasmic reticulum. nih.govcore.ac.uk
Key Enzymes and Their Roles:
Prenyltransferase (PT): This enzyme catalyzes the addition of a dimethylallyl group to umbelliferone, forming demethylsuberosin. This is the committed step for linear furanocoumarin synthesis. acs.orgmdpi.com Prenyltransferases like PpPT1 from Peucedanum praeruptorum have been identified as highly active. acs.org
Marmesin (B225713) Synthase (MS): This is a cytochrome P450-dependent monooxygenase that catalyzes the cyclization of demethylsuberosin to form (+)-marmesin. acs.orgnih.gov Identified marmesin synthases include CYP76F112 from Ficus carica and PpDC from P. praeruptorum. acs.org
Psoralen Synthase (PS): Another cytochrome P450 enzyme, psoralen synthase, is responsible for the oxidative cleavage of the isopropyl group from (+)-marmesin to form psoralen and acetone. acs.orgnih.govnih.gov Several have been identified, including CYP71AJ1 from Ammi majus and CYP71AJ3 from Pastinaca sativa. acs.org
Psoralen 5-hydroxylase (P5H): This cytochrome P450 monooxygenase hydroxylates psoralen at the C-5 position to yield bergaptol. core.ac.uknih.gov This activity has been characterized in elicitor-treated Ammi majus cells. nih.gov
O-methyltransferase (OMT): A specific S-adenosyl-L-methionine-dependent O-methyltransferase catalyzes the final step, the methylation of bergaptol to form bergapten (5-methoxypsoralen). core.ac.ukfrontiersin.org
The coordinated action of these enzymes, induced by factors like elicitors from pathogens, allows plants to rapidly produce a variety of furanocoumarins for defense. nih.govcore.ac.uk
Table 2: Key Enzymes in Linear Furanocoumarin Biosynthesis
| Enzyme | Abbreviation | Function | Enzyme Class | Source |
|---|---|---|---|---|
| Prenyltransferase | PT | Umbelliferone → Demethylsuberosin | Prenyltransferase | acs.orgmdpi.com |
| Marmesin Synthase | MS | Demethylsuberosin → (+)-Marmesin | Cytochrome P450 | acs.orgnih.gov |
| Psoralen Synthase | PS | (+)-Marmesin → Psoralen | Cytochrome P450 | acs.orgnih.govnih.gov |
| Psoralen 5-hydroxylase | P5H | Psoralen → Bergaptol | Cytochrome P450 | core.ac.uknih.gov |
| Bergaptol O-methyltransferase | OMT | Bergaptol → Bergapten | O-methyltransferase | core.ac.ukfrontiersin.org |
Structure Activity Relationship Sar Studies at the Molecular Level
Impact of Structural Modifications on Molecular Binding and Interactions
Modifications to the dihydrofurocoumarin scaffold have profound effects on molecular binding. The size, position, and electronic nature of substituents can either enhance or diminish the affinity and selectivity of these ligands for their biological targets.
The interaction of furocoumarin derivatives with various receptors and enzymes is highly dependent on the nature and position of their substituents. While specific data on "Dihydro-5-mop" is sparse, the principles can be extrapolated from studies on related furocoumarin and dihydrofurocoumarin structures.
For instance, in studies of different classes of compounds, substituent effects are paramount. In a series of 7-substituted 2,3-dichlorodibenzo-p-dioxins, binding affinity to the cytosolic receptor was found to be linearly dependent on the lipophilicity (π) of the substituent at the 7-position. psu.edu A trifluoromethyl group resulted in over 1000-fold greater activity compared to an amino group, highlighting the significant role of substituent choice in modulating receptor interaction. psu.edu
Similarly, research on 1,2,3-triazolyl modified furocoumarins and 2,3-dihydrofurocoumarins has shown that specific modifications can neutralize the genotoxic properties often associated with the furocoumarin core. sci-hub.seresearchgate.netnih.gov Molecular modeling in these studies identified the key role of the polyaromatic core in stacking interactions with the π-systems of DNA nitrogenous bases. sci-hub.seresearchgate.netnih.gov This suggests that substituents can modulate these non-covalent interactions, thereby altering the biological outcome.
In the context of enzyme inhibition, 5-Methoxypsoralen (5-MOP, Bergapten) and other furocoumarins are known mechanism-based inactivators of cytochrome P450 enzymes, such as CYP2A6. researchgate.netacs.org The process involves metabolic activation by the enzyme to form a reactive intermediate, like a furanoepoxide, which then covalently modifies the protein. acs.org The structure of this intermediate and its subsequent reactivity are dictated by the electronic properties of the parent furocoumarin. acs.org Therefore, substituents on a this compound analogue would be expected to heavily influence its metabolic profile and potential for enzyme inactivation. For example, studies on other coumarins have shown that a methoxy (B1213986) group at the C5 position can lead to more potent antibacterial activity. mdpi.com
The following table summarizes the influence of different substituents on the receptor binding affinity for a series of 7-X-2,3-dichlorodibenzo-p-dioxins, illustrating the principle of substituent effects.
| Substituent (X) at position 7 | Receptor Binding Affinity (EC₅₀, M) |
| CF₃ | 1.95 x 10⁻⁸ |
| I | 3.50 x 10⁻⁸ |
| Br | 4.90 x 10⁻⁸ |
| Cl | 5.30 x 10⁻⁸ |
| CN | 1.50 x 10⁻⁷ |
| NO₂ | 3.30 x 10⁻⁷ |
| F | 6.00 x 10⁻⁷ |
| OCH₃ | 1.17 x 10⁻⁶ |
| OH | 1.30 x 10⁻⁵ |
| NH₂ | 2.88 x 10⁻⁵ |
| Data derived from studies on substituted dibenzo-p-dioxins, illustrating the principle of substituent effects on receptor binding. psu.edu |
Stereochemistry is a critical determinant of molecular recognition and biological activity. numberanalytics.com The three-dimensional arrangement of atoms in a ligand dictates how it fits into the binding pocket of a receptor or the active site of an enzyme. numberanalytics.com
For dihydrofurocoumarins, the hydrogenation of the furan (B31954) or pyrone ring double bond introduces at least one chiral center, leading to the existence of enantiomers. These enantiomers can exhibit significantly different biological activities. For example, in the synthesis of dihydrofurocoumarin diastereomers, it was noted that while they share the same structural connectivity, differences in their NMR spectra confirmed their distinct stereochemistry. acs.org These stereoisomers could be separated chromatographically, indicating different interactions with the stationary phase, a proxy for differential interactions in a biological system. acs.org
A study on the total synthesis of a dihydrofurocoumarin from Dorstenia contrajerva confirmed the relative stereochemistry of the natural product via single-crystal X-ray diffraction. acs.orgacs.org This precise structural determination is fundamental for understanding its biological activity, as different stereoisomers (diastereomers) of related compounds were shown to have different chemical shifts and could be separated, implying they would interact differently with a chiral biological target. acs.org The bioconversion of a related dihydrofurocoumarin, (+)-columbianetin, into angelicin (B190584) was shown to proceed via a syn-elimination, a stereochemically specific reaction. researchgate.net This underscores that biological systems can process stereoisomers differently.
The importance of stereochemistry is also highlighted in other classes of molecules. For instance, the R- and S-enantiomers of a quinoxaline (B1680401) derivative showed a 160-fold difference in potency in AMPA receptor binding assays. acs.org This dramatic difference emphasizes that the precise spatial orientation of functional groups is crucial for optimal interaction with a biological target.
Design Principles for Modulating Molecular Recognition
Modulating molecular recognition involves the strategic design of ligands to achieve high affinity and selectivity for a specific biological target. nih.gov This process relies on understanding the target's three-dimensional structure and the nature of the ligand-target interactions. nih.gov
Key principles include:
Shape Complementarity: The ligand's shape must be complementary to the topology of the target's binding site.
Pharmacophore Matching: The ligand must present a specific spatial arrangement of functional groups (pharmacophore) that can form favorable interactions (e.g., hydrogen bonds, ionic bonds, hydrophobic interactions) with corresponding features in the binding site. e3s-conferences.org
Scaffold Rigidity/Flexibility: A rigid scaffold can pre-organize the pharmacophoric groups in the optimal conformation for binding, reducing the entropic penalty upon binding. However, some flexibility may be required to allow for induced fit.
Minimizing Desolvation Penalty: The energy cost of removing water molecules from the ligand and the binding site upon complex formation must be offset by favorable binding interactions.
For furocoumarin-based structures, intercalation into DNA duplexes is a well-known recognition mechanism, which is followed by a photocycloaddition upon UV exposure. acs.orgmdpi.com For dihydrofurocoumarins, where this photoreactivity is often abolished, the design principles shift towards optimizing non-covalent interactions with protein targets. This involves modifying the scaffold to enhance interactions with specific amino acid residues within a binding pocket. researchgate.net
Rational Design of this compound Analogues for Specific Molecular Targets
Rational drug design aims to develop new compounds with improved potency and selectivity based on a known structure-activity relationship and the structure of the target. google.comnih.gov For this compound analogues, this would involve a multi-step process.
Target Identification and Validation: The first step is to identify a specific biological target (e.g., a receptor, enzyme) implicated in a disease process that the dihydrofurocoumarin scaffold can modulate. nih.gov
Structural Analysis: Using techniques like X-ray crystallography or cryo-electron microscopy, the three-dimensional structure of the target is determined, preferably in complex with a ligand. This reveals the key interactions that govern binding. nih.gov
In Silico Design and Modeling: Computational tools, such as molecular docking, are used to predict how newly designed analogues will bind to the target. mdpi.com This allows for the virtual screening of many potential structures and prioritization of the most promising candidates for synthesis. researchgate.net For example, molecular docking studies on benzopsoralen analogues with the CYP2A6 enzyme were used to evaluate their potential to interact with the active site. core.ac.uk
Chemical Synthesis: The prioritized analogues are then synthesized. Synthetic strategies for dihydrofurocoumarins often involve the cyclization of appropriately substituted precursors. researchgate.net
Biological Evaluation: The synthesized compounds are tested in vitro to measure their binding affinity and functional activity at the target. This experimental data provides feedback for the next cycle of design and optimization. nih.gov
An example of this iterative process is the development of bifunctional ligands from an NOP-selective scaffold to also target the mu-opioid receptor (MOP). nih.gov By systematically modifying substituents on a piperidine (B6355638) nitrogen, researchers could modulate the binding affinity and efficacy at both receptors, demonstrating a clear SAR. nih.gov This rational approach allows for the fine-tuning of a ligand's pharmacological profile for a specific therapeutic purpose.
The table below outlines a hypothetical rational design cycle for this compound analogues targeting a specific enzyme.
| Design Step | Action | Rationale | Example Finding |
| 1. Lead Identification | Identify this compound as a scaffold with moderate inhibitory activity against Enzyme X. | The dihydrofurocoumarin core provides a starting point for optimization. | This compound inhibits Enzyme X with an IC₅₀ of 10 µM. |
| 2. Structural Analysis | Obtain the crystal structure of Enzyme X. | To understand the topology and key residues of the active site. | The active site contains a hydrophobic pocket and a key hydrogen bond donor (e.g., an asparagine residue). researchgate.net |
| 3. In Silico Design | Dock virtual analogues with varied substituents at different positions of the dihydrofurocoumarin ring. | To predict which modifications will enhance binding affinity. | A bulky, hydrophobic substituent at the 4-position is predicted to fit well into the hydrophobic pocket. |
| 4. Synthesis & Evaluation | Synthesize and test the designed 4-substituted analogue. | To validate the computational prediction and quantify the improvement in activity. | The 4-tert-butyl-dihydro-5-mop analogue shows an IC₅₀ of 0.5 µM, a 20-fold improvement. |
| 5. Further Optimization | Design new analogues based on the successful modification to fine-tune properties. | To further improve potency or introduce selectivity against related enzymes. | Introduction of a group capable of accepting a hydrogen bond at the 8-position to interact with the active site asparagine. |
Future Directions and Emerging Research Avenues
Integration of Multi-Omics Data for Deeper Understanding of Dihydro-5-mop Interactions
A deeper understanding of the biological interactions of dihydropsoralen derivatives can be achieved through the integration of various "omics" data sets. This systems biology approach combines genomics, transcriptomics, proteomics, and metabolomics to create a comprehensive picture of cellular responses to these compounds.
Genomics and Transcriptomics: These fields can identify specific genes and RNA transcripts that are up- or down-regulated in response to treatment with a dihydropsoralen derivative. For instance, in studies of related inflammatory skin diseases like psoriasis, multi-omics approaches have been used to identify shared biomarkers and molecular profiles. mdpi.com This type of analysis could reveal the genetic and transcriptional pathways affected by 4',5'-Dihydro-5-methoxypsoralen, providing insights into its mechanism of action. By analyzing changes in gene expression, researchers can pinpoint the cellular machinery involved in the compound's effects.
Proteomics and Metabolomics: Proteomics analyzes the entire set of proteins in a cell, while metabolomics studies the complete set of small-molecule metabolites. Integrating these with genomic and transcriptomic data can provide a more complete functional understanding. For example, a study on autism spectrum disorder integrated GWAS and RNA-seq data to identify the gene SOX7 as being significantly associated with the condition, demonstrating the power of combining different omics data to uncover disease mechanisms. plos.org A similar approach could elucidate the protein targets and metabolic shifts induced by 4',5'-Dihydro-5-methoxypsoralen.
Integrative Analysis Tools: The development of sophisticated computational tools is crucial for integrating and interpreting these large and complex multi-omics datasets. mdpi.com These tools can help build predictive models of a compound's activity and identify potential biomarkers for its efficacy.
| Omics Technology | Potential Application in this compound Research | Example of Insights Gained |
| Genomics | Identifying genetic predispositions that influence response to the compound. | Discovery of gene variants that alter drug metabolism. |
| Transcriptomics | Measuring changes in gene expression to understand affected cellular pathways. | Identification of up-regulated inflammatory genes in response to a stimulus. mdpi.com |
| Proteomics | Identifying direct protein binding partners and downstream protein expression changes. | Characterization of protein-drug adducts. |
| Metabolomics | Analyzing changes in cellular metabolites to understand metabolic reprogramming. | Revealing shifts in cellular energy pathways. mdpi.com |
Application of Artificial Intelligence and Machine Learning in this compound Research
Drug Discovery and Design: AI algorithms can screen virtual libraries of millions of molecules to identify new derivatives of dihydropsoralens with potentially enhanced activity or reduced side effects. mdpi.com Generative models can even design novel chemical structures from scratch. mdpi.com
Predictive Modeling: ML models can be trained on existing experimental data to predict the biological activities and physicochemical properties of new compounds. mednexus.org This can help to prioritize which derivatives to synthesize and test in the laboratory, saving time and resources. For example, ML has been used to identify intensely bitter molecules in the early stages of drug development, a crucial factor for oral medications. mednexus.org
Image Analysis: In fields like pathology, AI is being used for automated image analysis, which could be applied to assess the effects of dihydropsoralen derivatives on tissues and cells. nih.govfrontiersin.org
| AI/ML Application | Description | Potential Impact on this compound Research |
| Generative Models | AI systems that can create novel chemical structures with desired properties. mdpi.com | Design of new dihydropsoralen derivatives with optimized efficacy and safety. |
| Predictive Toxicology | ML models that predict the potential toxicity of a compound based on its structure. | Early identification of potentially harmful derivatives, reducing late-stage failures. |
| High-Throughput Screening Analysis | AI-powered analysis of large datasets from high-throughput screening assays. | Faster identification of lead compounds from large-scale experiments. |
| Personalized Medicine | Using AI to analyze patient data (including genomics) to predict who will respond best to a particular treatment. roche.com | Tailoring dihydropsoralen-based therapies to individual patients. |
Development of Advanced Methodologies for this compound Characterization
The precise characterization of dihydropsoralen derivatives and their interactions with biological molecules is fundamental to understanding their function. Advanced analytical techniques are continually being developed and refined for this purpose.
Advanced Mass Spectrometry: Techniques like UHPLC-HRMS-MS (Ultra-High-Performance Liquid Chromatography-High-Resolution Tandem Mass Spectrometry) are invaluable for identifying and quantifying psoralen (B192213) derivatives and their metabolites in complex biological samples. acs.orgfigshare.com This allows for a detailed understanding of how the compounds are processed in the body.
Spectroscopic Techniques: Steady-state and transient UV/Vis and IR spectroscopy are used to study the photophysical properties of psoralen derivatives and their interactions with DNA. researchgate.net These methods can elucidate the mechanisms of photo-adduct formation, which is crucial for their application in photochemotherapy. researchgate.net
NMR Spectroscopy: One- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy are essential for the definitive structural elucidation of newly synthesized derivatives. ebi.ac.ukebi.ac.uk
| Methodology | Application in this compound Characterization | Information Provided |
| UHPLC-HRMS-MS | Detection and quantification of the compound and its metabolites in biological matrices. acs.org | Pharmacokinetic profiles and metabolic pathways. |
| Transient Absorption Spectroscopy | Studying the excited states of the molecule after light absorption. researchgate.net | Understanding the mechanism of photoreactivity. |
| 2D-NMR | Unambiguous determination of the chemical structure and stereochemistry. ebi.ac.uk | Precise atomic connectivity and spatial arrangement. |
| X-ray Crystallography | Determining the three-dimensional structure of the compound in a crystalline state. | High-resolution structural information. |
Exploration of this compound in Novel Chemical and Biochemical Systems
Research into dihydropsoralen derivatives is expanding beyond their traditional applications.
Novel Therapeutic Targets: While psoralens are well-known for their use in skin disorders, research has shown that they can also act as blockers of certain potassium channels, such as the Shaker-type K+ channels. uni-ulm.de Hydrogenation of the furan (B31954) ring, as in dihydropsoralens, does not significantly alter this efficacy. uni-ulm.de This opens up possibilities for their use in other conditions, such as certain neurological disorders. Some psoralen derivatives have also been investigated for their potential as anti-cancer agents. nih.gov
New Delivery Systems: To improve the bioavailability and reduce side effects of psoralen-based drugs, novel delivery systems are being developed. For example, ultradeformable liposomes have been investigated as a way to enhance the delivery of these compounds for the treatment of vitiligo. researchgate.net
Synthetic Methodology: New and more efficient synthetic routes are continually being developed to create a wider variety of psoralen derivatives. researchgate.net This includes the use of modern cross-coupling reactions to modify the psoralen scaffold, allowing for the synthesis of compounds with fine-tuned properties. researchgate.net
Q & A
Q. How can conflicting results about this compound’s cytotoxicity be reconciled?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
